molecular formula C8H14O2 B1428147 2-Methyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid CAS No. 15899-04-4

2-Methyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid

Cat. No. B1428147
CAS RN: 15899-04-4
M. Wt: 142.2 g/mol
InChI Key: KUYXBNIFEDSVEP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-Methyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid is C8H14O2 . It has a unique structure due to its cyclopropane ring.

Scientific Research Applications

Synthesis and Biological Applications

Cyclopropane-containing compounds, including those related to 2-Methyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid, have significant applications in synthetic chemistry and biology. For instance, cyclopropane fatty acids have been studied as potential inhibitors of mycolic acid biosynthesis, crucial for the cell wall structure of mycobacteria, suggesting their potential application in tackling tuberculosis and other mycobacterial infections (Hartmann et al., 1994). Furthermore, the cyclopropanation of methyl carboxylates using Tebbe-Type reagents demonstrates the versatility of cyclopropane derivatives in organic synthesis, paving the way for the development of novel pharmaceuticals and materials (Fallahpour & Hansen, 1994).

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds derived from cyclopropane dicarboxylic acid, including thiadiazoles and 1,2,4-triazoles, highlights the potential for cyclopropane derivatives in creating bioactive molecules. These compounds could be used in drug discovery and development, offering new pathways for therapeutic interventions (Sharba et al., 2005).

Catalytic Transformations

Cyclopropane derivatives are also pivotal in catalytic transformations, such as the cyclopropanation of norbornadiene and dicyclopentadiene, leading to the synthesis of vinylcyclopropane adducts. This showcases their potential in creating complex polycyclic compounds, useful in materials science and synthetic chemistry (Tomilov et al., 1985).

Advanced Organic Synthesis

Advanced organic synthesis techniques have enabled the creation of novel cyclopropane-containing compounds, such as spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and its derivatives. These compounds have potential applications in medicinal chemistry and as intermediates in the synthesis of complex organic molecules (Yong et al., 2007).

Photoreduction Studies

The study of photoreduction processes involving cyclopropane derivatives provides insights into photochemical reactions that could have implications in the development of photo-responsive materials and in understanding the behavior of organic compounds under light exposure (Funke & Cerfontain, 1976).

properties

IUPAC Name

2-methyl-2-propan-2-ylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-5(2)8(3)4-6(8)7(9)10/h5-6H,4H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYXBNIFEDSVEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CC1C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Methyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid
Reactant of Route 3
2-Methyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid
Reactant of Route 4
2-Methyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid
Reactant of Route 5
2-Methyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid
Reactant of Route 6
2-Methyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid

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